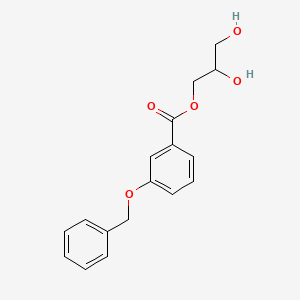
2,3-Dihydroxypropyl 3-(benzyloxy)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dihydroxypropyl 3-(benzyloxy)benzoate is an organic compound with the molecular formula C16H18O5 It is a derivative of benzoic acid and is characterized by the presence of both hydroxyl and benzyloxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydroxypropyl 3-(benzyloxy)benzoate typically involves the esterification of 3-(benzyloxy)benzoic acid with 2,3-dihydroxypropyl alcohol. One common method involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the reaction. The reaction is usually carried out under reflux conditions with an appropriate solvent like toluene or dichloromethane. After completion, the product is purified through recrystallization or column chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and time. Industrial methods also focus on minimizing waste and improving the purity of the final product through advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydroxypropyl 3-(benzyloxy)benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The benzyloxy group can be reduced to a hydroxyl group.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(benzyloxy)benzaldehyde or 3-(benzyloxy)benzoic acid.
Reduction: Formation of 2,3-dihydroxypropyl 3-hydroxybenzoate.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
2,3-Dihydroxypropyl 3-(benzyloxy)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable esters.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2,3-Dihydroxypropyl 3-(benzyloxy)benzoate involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. The benzyloxy group can interact with hydrophobic regions of proteins, potentially affecting their activity. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dihydroxypropyl benzoate
- 2,3-Dihydroxypropyl 2-(benzyloxy)benzoate
- 2,3-Dihydroxypropyl 4-(benzyloxy)benzoate
Uniqueness
2,3-Dihydroxypropyl 3-(benzyloxy)benzoate is unique due to the specific positioning of the benzyloxy group on the benzoate ring. This positioning can influence its reactivity and interaction with other molecules, making it distinct from other similar compounds. The presence of both hydroxyl and benzyloxy groups also provides a versatile platform for further chemical modifications .
Properties
CAS No. |
922509-48-6 |
|---|---|
Molecular Formula |
C17H18O5 |
Molecular Weight |
302.32 g/mol |
IUPAC Name |
2,3-dihydroxypropyl 3-phenylmethoxybenzoate |
InChI |
InChI=1S/C17H18O5/c18-10-15(19)12-22-17(20)14-7-4-8-16(9-14)21-11-13-5-2-1-3-6-13/h1-9,15,18-19H,10-12H2 |
InChI Key |
GPMIJFCLMCNRMY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C(=O)OCC(CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


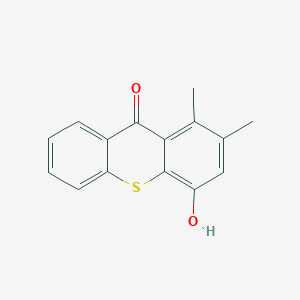
![{4-[(2-Aminoethyl)carbamoyl]-3-methoxyphenoxy}acetic acid](/img/structure/B14198900.png)
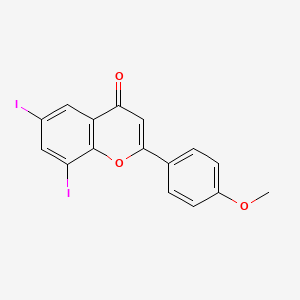
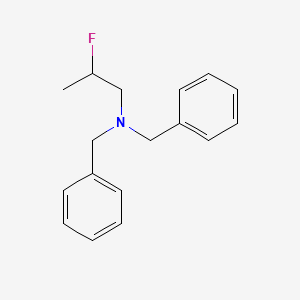
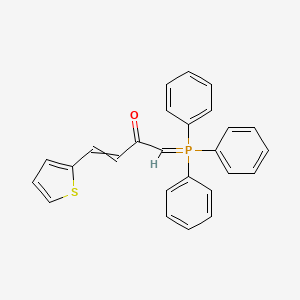
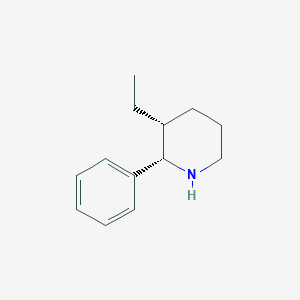

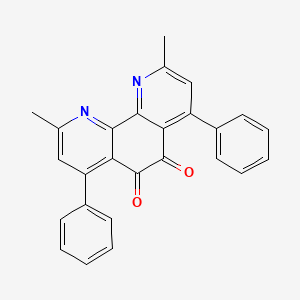
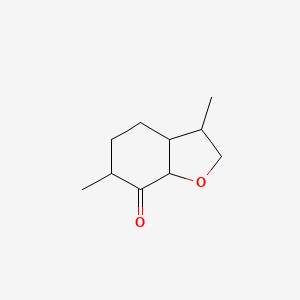

![4-[(Methyl{4-[(E)-(pyridin-4-yl)diazenyl]phenyl}amino)methyl]benzoic acid](/img/structure/B14198950.png)
![2-{[(1S,2R)-1-Cyclohexyl-2-methylbut-3-en-1-yl]amino}-3-methylphenol](/img/structure/B14198960.png)
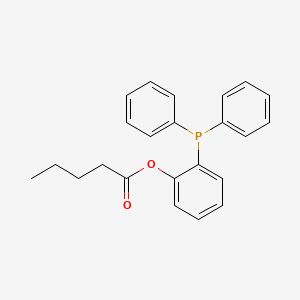
![Thiourea, [7-(trifluoromethyl)-9H-carbazol-2-yl]-](/img/structure/B14198973.png)
